2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl bis(isooctadecanoate)
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Overview
Description
2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl bis(isooctadecanoate) is a complex ester compound. It is derived from 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and isooctadecanoic acid. This compound is known for its unique chemical properties and is used in various industrial applications, including as a plasticizer and in the production of high-performance polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl bis(isooctadecanoate) typically involves the esterification of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with isooctadecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl bis(isooctadecanoate) is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl bis(isooctadecanoate) can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl bis(isooctadecanoate) has a wide range of scientific research applications:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential as a component in biodegradable medical implants.
Industry: Utilized in the production of high-performance lubricants and coatings.
Mechanism of Action
The mechanism of action of 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl bis(isooctadecanoate) involves its interaction with various molecular targets. In drug delivery systems, the compound can encapsulate active pharmaceutical ingredients, protecting them from degradation and facilitating their controlled release. In polymer applications, the compound acts as a plasticizer, reducing the glass transition temperature and increasing the flexibility of the polymer matrix.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: A precursor to the compound, used in the synthesis of various esters and polymers.
Isooctadecanoic acid: A fatty acid used in the production of esters and surfactants.
Trimethylolpropane: A triol used in the production of alkyd resins and polyurethanes.
Uniqueness
2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl bis(isooctadecanoate) is unique due to its combination of hydroxyl and ester functional groups, which impart both hydrophilic and hydrophobic properties. This makes it highly versatile for use in various applications, from drug delivery to polymer production.
Properties
CAS No. |
68541-49-1 |
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Molecular Formula |
C42H82O5 |
Molecular Weight |
667.1 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2-(16-methylheptadecanoyloxymethyl)butyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C42H82O5/c1-6-42(35-43,36-46-40(44)33-29-25-21-17-13-9-7-11-15-19-23-27-31-38(2)3)37-47-41(45)34-30-26-22-18-14-10-8-12-16-20-24-28-32-39(4)5/h38-39,43H,6-37H2,1-5H3 |
InChI Key |
PJWUKJVBQPWOBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
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